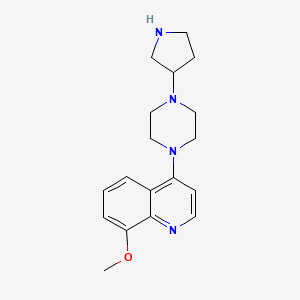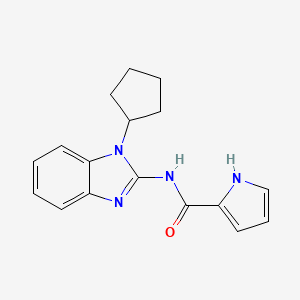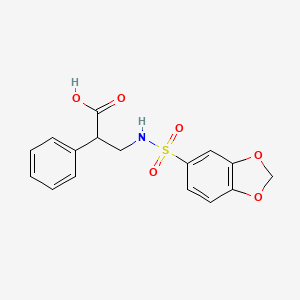
8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoline core, a methoxy group at the 8th position, and a pyrrolidin-3-ylpiperazin-1-yl substituent at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Pyrrolidin-3-ylpiperazin-1-yl Group: This step involves the nucleophilic substitution of the 4-position of the quinoline core with a pyrrolidin-3-ylpiperazin-1-yl group, which can be synthesized separately through the reaction of pyrrolidine with piperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antimalarial and antiviral agent.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline involves its interaction with various molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, leading to the inhibition of key biological processes. The methoxy group and the pyrrolidin-3-ylpiperazin-1-yl substituent can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent with a quinoline core.
Camptothecin: An anticancer agent with a quinoline core.
Uniqueness
8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline is unique due to its specific substituents, which can enhance its biological activity and specificity. The combination of the methoxy group and the pyrrolidin-3-ylpiperazin-1-yl group provides a unique pharmacophore that can interact with a wide range of biological targets.
Properties
IUPAC Name |
8-methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-23-17-4-2-3-15-16(6-8-20-18(15)17)22-11-9-21(10-12-22)14-5-7-19-13-14/h2-4,6,8,14,19H,5,7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLBDEQIRLZVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)N3CCN(CC3)C4CCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-[(1,4-Dimethyl-2-oxopyridin-3-yl)carbamoyl]phenoxy]acetic acid](/img/structure/B7444953.png)
![N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-2-(1,2-oxazol-3-yl)acetamide](/img/structure/B7444961.png)


![3-[[1,4-Dioxan-2-ylmethyl(methyl)sulfamoyl]methyl]benzoic acid](/img/structure/B7444977.png)
![2-Phenyl-3-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7444978.png)
![3-[(3-Amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]-4-methoxybenzoic acid](/img/structure/B7444983.png)
![2-[4-[[2-(2-Chloroanilino)acetyl]amino]pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B7445008.png)
![5-[[5-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-1-benzofuran-2-carboxylic acid](/img/structure/B7445015.png)
![2-[4-[[(3S)-2-oxopyrrolidin-3-yl]carbamoyl]phenoxy]acetic acid](/img/structure/B7445022.png)
![2-[4-(2-Methoxypropylsulfonylamino)phenyl]-2-methylpropanoic acid](/img/structure/B7445030.png)
![[(2S,4S)-1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-fluoropyrrolidin-2-yl]methanol](/img/structure/B7445044.png)
![1-[(2-Chloro-6-fluorophenyl)methylsulfonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B7445057.png)
![2-[4-[1,4-Dioxan-2-ylmethyl(methyl)sulfamoyl]phenyl]acetic acid](/img/structure/B7445071.png)
